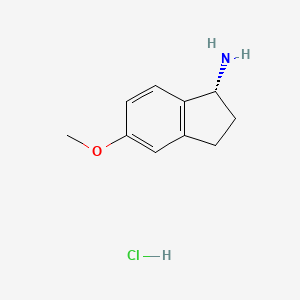
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,5-dibromophenyl)ethan-1-ol: is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, such as phenylethanol, followed by stereoselective reduction. One common method includes:
Bromination: The precursor phenylethanol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Reduction: The resulting dibromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the (1S)-enantiomer of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1S)-1-(2,5-dibromophenyl)ethanone.
Reduction: Formation of (1S)-1-(2,5-dibromophenyl)ethane.
Substitution: Formation of (1S)-1-(2,5-diaminophenyl)ethan-1-ol or (1S)-1-(2,5-dithiophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2,5-dibromophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving brominated phenyl compounds.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism by which (1S)-1-(2,5-dibromophenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can enhance the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2,4-dibromophenyl)ethan-1-ol
- (1S)-1-(2,6-dibromophenyl)ethan-1-ol
- (1S)-1-(3,5-dibromophenyl)ethan-1-ol
Uniqueness
(1S)-1-(2,5-dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Propiedades
Número CAS |
2227896-22-0 |
|---|---|
Fórmula molecular |
C8H8Br2O |
Peso molecular |
280 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



